molecular formula C20H25ClN4O3 B2397929 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049375-91-8

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2397929
CAS RN: 1049375-91-8
M. Wt: 404.9
InChI Key: PPPZWHIMZZLWNV-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H25ClN4O3 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of an aryl or vinyl boronic acid with an organic halide or pseudohalide, catalyzed by a palladium complex. The resulting products find applications in the synthesis of pharmaceuticals, agrochemicals, and materials .

Transesterification Reactions

The compound is also employed in transesterification reactions. These reactions involve the exchange of ester groups between two molecules, often catalyzed by a Lewis acid. In organic synthesis, transesterification plays a crucial role in the preparation of various esters, which find applications in flavor and fragrance compounds, polymers, and biofuels .

Aminothiazoles as γ-Secretase Modulators

Researchers have explored aminothiazoles derived from this compound as potential γ-secretase modulators. γ-Secretase inhibitors are of interest in Alzheimer’s disease research, as they target the enzyme responsible for amyloid-β peptide production. These compounds may help regulate amyloid plaque formation and disease progression .

JAK2 Inhibitors for Myeloproliferative Disorders Therapy

The compound has been investigated for its potential as a JAK2 (Janus kinase 2) inhibitor. JAK2 plays a role in signaling pathways related to hematopoiesis and immune response. Inhibitors targeting JAK2 are being explored for the treatment of myeloproliferative disorders, including polycythemia vera and essential thrombocythemia .

TGF-β1 and Activin A Signaling Inhibitors

Pyridine derivatives derived from this compound have shown promise as inhibitors of TGF-β1 (transforming growth factor beta 1) and activin A signaling pathways. These pathways are involved in cell growth, differentiation, and tissue repair. Modulating these pathways may have implications in cancer therapy and tissue regeneration .

Alternative to Boronic Acid in Suzuki-Miyaura Coupling

This compound serves as a stable alternative to traditional boronic acids in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions. Its use avoids the need for handling air-sensitive boronic acids and provides a convenient route to diverse biaryl compounds .

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-14-5-6-15(12-16(14)21)23-20(27)19(26)22-13-18(17-4-3-7-24(17)2)25-8-10-28-11-9-25/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZWHIMZZLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

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